molecular formula C21H20N2O4 B2417737 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1251682-78-6

3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2417737
CAS No.: 1251682-78-6
M. Wt: 364.401
InChI Key: YDHOYEVORMHVTF-UHFFFAOYSA-N
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Description

3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound that features a benzofuran moiety, a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin core, and a methoxy group

Properties

IUPAC Name

11-(7-methoxy-1-benzofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-17-6-2-4-14-9-18(27-20(14)17)21(25)22-10-13-8-15(12-22)16-5-3-7-19(24)23(16)11-13/h2-7,9,13,15H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHOYEVORMHVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzofuran ring, the construction of the tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin core, and the introduction of the methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production process. The use of robust catalysts and environmentally friendly solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one include other benzofuran derivatives and diazocin-containing molecules. Examples include:

  • Benzofuran-2-carboxylic acid derivatives
  • Tetrahydro-1H-pyrido[1,2-a][1,5]diazocin derivatives
  • Methoxy-substituted benzofurans

Uniqueness

The uniqueness of 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one lies in its specific combination of structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure includes a benzofuran moiety which is often associated with various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxy group in the benzofuran ring enhances electron donation capabilities, which is crucial for scavenging free radicals.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This mechanism is largely attributed to the modulation of the NF-kB signaling pathway.

Anticancer Activity

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The benzofuran component is known to enhance membrane permeability in bacteria, leading to cell lysis.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in nitric oxide production and inflammatory cytokine release ( ).
  • Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased rates of apoptosis ( ).
  • Antimicrobial Efficacy : A series of tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial potential ( ).

Data Table

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NF-kB pathway
AnticancerInduction of apoptosis
AntimicrobialDisruption of bacterial membranes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound under anhydrous conditions?

  • Methodological Answer : A common approach involves using NaH (60% dispersion in paraffin oil) as a base in anhydrous tetrahydrofuran (THF) at 0°C to facilitate nucleophilic substitution or condensation reactions. For example, benzofuran-derived intermediates can be reacted with methanopyridodiazocinone precursors under controlled stoichiometry. Yield optimization requires strict exclusion of moisture and inert gas purging. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm methoxybenzofuran and methanopyridodiazocinone moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbonyl resonances (δ 160–180 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₂₀N₂O₄ requires a molecular ion at m/z 352.1423).
  • X-ray Crystallography : For absolute stereochemical confirmation, particularly for fused bicyclic systems .

Q. What safety protocols should be prioritized during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes), followed by medical consultation. Provide Safety Data Sheets (SDS) to healthcare providers.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental fate and biodegradation pathways?

  • Methodological Answer :

  • Laboratory Studies : Use OECD 301/302 guidelines to evaluate aerobic/anaerobic biodegradation in soil/water matrices. Measure half-life (t₁/₂) under varying pH (4–9) and temperature (10–40°C).
  • Field Studies : Track compound distribution in environmental compartments (water, soil, biota) using LC-MS/MS.
  • Computational Modeling : Apply EPI Suite or TEST software to predict persistence and bioaccumulation potential .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Dose-Response Calibration : Use standardized cell lines (e.g., HEK293, HepG2) and control compounds (e.g., PD98059 for kinase inhibition).
  • Mechanistic Profiling : Combine in vitro assays (e.g., enzyme inhibition, receptor binding) with transcriptomics to identify off-target effects.
  • Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare inter-assay variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to methanopyridodiazocinone-sensitive targets (e.g., GPCRs, kinases).
  • QSAR Modeling : Derive ADMET properties (e.g., logP, BBB permeability) using MOE or ChemAxon.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions .

Q. What experimental controls are essential for stability studies under oxidative stress?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1% H₂O₂ (40°C, 72 hours) and monitor degradation products via UPLC-QTOF.
  • Radical Scavengers : Include antioxidants (e.g., ascorbic acid) in buffer systems to distinguish oxidative vs. hydrolytic pathways.
  • Reference Standards : Use deuterated analogs or isotopically labeled compounds to track degradation kinetics .

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